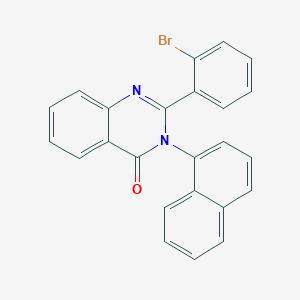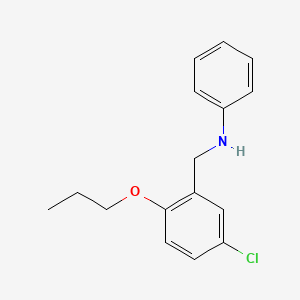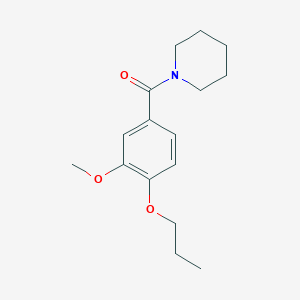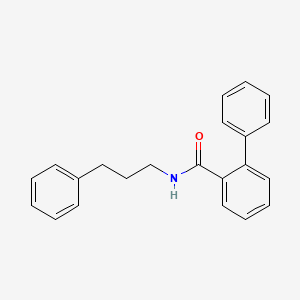
2-(2-bromophenyl)-3-(1-naphthyl)-4(3H)-quinazolinone
説明
2-(2-bromophenyl)-3-(1-naphthyl)-4(3H)-quinazolinone is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives, which have been extensively studied for their diverse biological activities.
科学的研究の応用
2-(2-bromophenyl)-3-(1-naphthyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting cell proliferation and inducing apoptosis. It has also been shown to have antiviral activity against the hepatitis C virus and the influenza virus. Additionally, the compound has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of 2-(2-bromophenyl)-3-(1-naphthyl)-4(3H)-quinazolinone is not fully understood. However, it has been proposed to exert its biological activity through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. The compound has also been shown to inhibit the activity of certain enzymes, including topoisomerase II and histone deacetylases.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. The compound has also been shown to inhibit the replication of viruses by interfering with viral entry, replication, and assembly. Additionally, the compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 2-(2-bromophenyl)-3-(1-naphthyl)-4(3H)-quinazolinone in lab experiments include its diverse biological activities, which make it a promising candidate for drug development. The compound is also relatively easy to synthesize and can be obtained in high yields with good purity. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
For research on 2-(2-bromophenyl)-3-(1-naphthyl)-4(3H)-quinazolinone include further studies to elucidate its mechanism of action and to optimize its biological activity. The compound could also be tested in animal models to evaluate its efficacy and toxicity in vivo. Additionally, the compound could be modified to improve its pharmacokinetic properties and to reduce its potential toxicity. Finally, the compound could be tested in combination with other drugs to evaluate its synergistic effects and to enhance its therapeutic potential.
特性
IUPAC Name |
2-(2-bromophenyl)-3-naphthalen-1-ylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrN2O/c25-20-13-5-3-11-18(20)23-26-21-14-6-4-12-19(21)24(28)27(23)22-15-7-9-16-8-1-2-10-17(16)22/h1-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADOFUUPKUZUAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{1-benzyl-4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4673393.png)
![4-{[5-(5-isoxazolyl)-2-thienyl]sulfonyl}morpholine](/img/structure/B4673398.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4673410.png)

![[1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4673428.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4673432.png)
![N-(1-methyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4673433.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4673446.png)

![2-{[4-(allylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}ethanol](/img/structure/B4673453.png)
![{[2-(4-butoxyphenyl)-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B4673461.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4673467.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4673482.png)
